Angiotensin II, 1-sar-5-ile-8-ala-

Description

The exact mass of the compound Angiotensin II, 1-sar-5-ile-8-ala- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Angiotensins - Angiotensin II - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Angiotensin II, 1-sar-5-ile-8-ala- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Angiotensin II, 1-sar-5-ile-8-ala- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

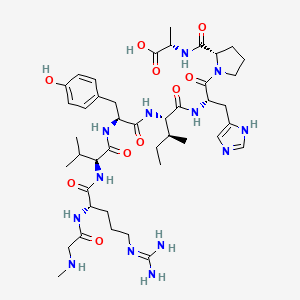

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N13O10/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48)/t24-,25-,29-,30-,31-,32-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEWFECSPPTVQN-YXRHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191436 | |

| Record name | Angiotensin II, 1-sar-5-ile-8-ala- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

926.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38027-95-1 | |

| Record name | Angiotensin II, 1-sar-5-ile-8-ala- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038027951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin II, 1-sar-5-ile-8-ala- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Angiotensin Ii Receptor Modulation in Research

The renin-angiotensin system (RAS) is a crucial hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. wikipedia.org The primary effector of this system is angiotensin II (Ang II), an octapeptide that exerts its effects by binding to specific receptors. nih.govnih.gov Early research into the RAS identified Ang II as a potent vasoconstrictor, leading to investigations into how its actions could be modulated for therapeutic and research purposes. wikipedia.orgmdpi.com

The concept of blocking the effects of Ang II to study its physiological roles and to potentially treat conditions like hypertension emerged from these initial observations. Before the development of specific receptor antagonists, research relied on less direct methods, such as inhibiting the enzymes responsible for Ang II production, like the angiotensin-converting enzyme (ACE). wikipedia.orgmdpi.com However, to directly probe the actions of Ang II at its receptor sites, a competitive antagonist was needed. This need spurred the development of synthetic analogs of Ang II. nih.govnih.gov

The discovery of different angiotensin II receptor subtypes, primarily AT1 and AT2, further refined the understanding of the RAS. nih.govnih.govoup.com It became clear that these subtypes often mediate opposing effects, with the AT1 receptor being responsible for most of the classical vasoconstrictive and aldosterone-stimulating actions of Ang II. nih.govoup.comnih.gov This discovery underscored the importance of developing receptor-specific ligands to dissect the distinct signaling pathways and physiological functions associated with each receptor subtype.

Rationale for the Development of Peptide Angiotensin Ii Analogs As Research Probes

The development of peptide analogs of Ang II, such as Saralasin, was a logical step to create tools that could competitively block Ang II receptors. The primary goal was to design a molecule that would bind to the Ang II receptor without initiating the downstream signaling cascade, thereby acting as an antagonist. nih.gov

Saralasin, with its specific amino acid substitutions, was engineered to have a high affinity for the Ang II receptor and increased resistance to degradation by aminopeptidases. nih.govwikipedia.org The replacement of aspartic acid at position 1 with sarcosine (B1681465) increased the molecule's affinity for the receptor and conferred resistance to enzymatic breakdown. nih.govwikipedia.org The substitution of phenylalanine at position 8 with alanine (B10760859) was intended to reduce the intrinsic agonistic (stimulatory) activity of the molecule. wikipedia.org

These modifications aimed to create a research probe that could be used to:

Investigate the role of Ang II in various physiological and pathophysiological processes. nih.govnih.gov

Differentiate between renin-dependent and non-renin-dependent forms of hypertension. nih.govnih.gov

Explore the downstream effects of Ang II receptor blockade. nih.govahajournals.org

Overview of Angiotensin Ii, 1 Sar 5 Ile 8 Ala S Significance As a Research Tool

Structure-Activity Relationship (SAR) Studies of Angiotensin II, 1-sar-5-ile-8-ala-

Influence of Tyrosine-4 Hydroxyl Group on Receptor Activation

The tyrosine residue at position 4 (Tyr⁴) of the Angiotensin II molecule plays a pivotal role in receptor activation. Its phenolic hydroxyl group is considered critical for eliciting a biological response. Research has consistently demonstrated that modifications to this group have a profound impact on the activity of Angiotensin II and its analogs.

Studies involving various peptide fragments of Angiotensin II have highlighted the essential nature of the tyrosine residue. It has been shown that only tyrosine-containing fragments of Angiotensin II exhibit pressor activity, while fragments lacking this amino acid are devoid of such activity. nih.gov This underscores the fundamental role of Tyr⁴ in the interaction with and activation of the angiotensin receptor. nih.gov

Further investigations into the chemical nature of the Tyr⁴ side chain have revealed the importance of the hydroxyl group as a hydrogen bond donor. The deprotonation of this phenolic group has been found to impede the binding of the hormone to its smooth muscle cell receptors. nih.gov

The critical role of the Tyr⁴ hydroxyl group is further emphasized by studies on analogs with modifications at this position. For instance, the methylation of the tyrosine hydroxyl group in [Sar¹]angiotensin II results in a potent competitive antagonist, [Sar¹, Tyr(Me)⁴]angiotensin II. nih.gov This analog effectively inhibits the contractile response to Angiotensin II in isolated rat uterus and the pressor response in vagotomized, ganglion-blocked rats, demonstrating that blockage of the hydroxyl group's ability to act as a proton donor abolishes agonist activity and enhances antagonist properties. nih.gov

The following table summarizes the effects of various substitutions at position 4 on the pressor activity of Angiotensin II analogs, further illustrating the critical nature of the Tyr⁴ hydroxyl group.

| Angiotensin II Analog | Modification at Position 4 | Resulting Activity |

| [Asn¹, Phe(4-NH₂)⁴]AII | Replacement of hydroxyl with an amino group | Pressor activity of 24% compared to Angiotensin II |

| [Asn¹, Phe(4-NO₂)⁴]AII | Replacement of hydroxyl with a nitro group | Pressor activity of 0.1% compared to Angiotensin II |

| [Asn¹, Tyr(3,5-Me₂)⁴]AII | Addition of bulky methyl groups ortho to the hydroxyl group | Pressor activity of 2.2% compared to Angiotensin II |

Competitive Binding to Angiotensin II Receptors

Saralasin is recognized as a competitive antagonist of Angiotensin II receptors, exhibiting partial agonist activity. wikipedia.orgamerigoscientific.com Its binding characteristics differ between the two primary subtypes of Angiotensin II receptors, the AT1 and AT2 receptors.

Affinity and Dissociation Kinetics at Angiotensin II Type 1 (AT1) Receptors

Saralasin demonstrates a high binding affinity for the Angiotensin II Type 1 (AT1) receptor. The substitution of sarcosine for aspartic acid at the first position enhances its affinity for AT1 receptors found on vascular smooth muscle and increases its resistance to degradation by aminopeptidases. wikipedia.org

Research involving radiolabeled ligand binding assays on rat liver membrane preparations, which are a source of angiotensin receptors, has provided specific affinity values. These studies revealed that Saralasin inhibits the binding of a fluorescently labeled Angiotensin II analog with a high affinity, demonstrating a dissociation constant (Ki) of 0.32 nM for approximately 74% of the binding sites. For the remaining binding sites, a lower affinity was observed with a Ki value of 2.7 nM. medchemexpress.com The binding of Saralasin to AT1 receptors is a reversible process. ncats.io

| Parameter | Value | Cell/Tissue Type | Reference |

| Ki (High Affinity Site) | 0.32 nM | Rat Liver Membranes | medchemexpress.com |

| Ki (Low Affinity Site) | 2.7 nM | Rat Liver Membranes | medchemexpress.com |

Interaction Profile with Angiotensin II Type 2 (AT2) Receptors, Including Agonist Activity

While initially characterized primarily as an AT1 receptor antagonist, subsequent research has revealed that Saralasin also functions as an agonist at the Angiotensin II Type 2 (AT2) receptor. nih.govacs.org Studies using NG108-15 cells, which predominantly express AT2 receptors in their undifferentiated state, have shown that Saralasin can induce neurite outgrowth to a similar degree as the endogenous Angiotensin II. nih.govacs.org

This agonist activity at the AT2 receptor is significant because AT2 receptor stimulation often mediates effects that are counter-regulatory to those of the AT1 receptor, such as vasodilation and anti-inflammatory responses. nih.gov The neurite outgrowth induced by Saralasin in these cell models was inhibited by a selective AT2 receptor antagonist, PD 123,319, confirming that the observed effect was mediated through the AT2 receptor. nih.govacs.org Furthermore, Saralasin did not inhibit the neurite outgrowth induced by Angiotensin II, indicating it does not act as an antagonist at the AT2 receptor. nih.govacs.org

Intracellular Signaling Pathways Modulated by Angiotensin II, 1-sar-5-ile-8-ala-

The binding of Saralasin to angiotensin receptors initiates a cascade of intracellular signaling events. These events are mediated through both G-protein dependent and independent pathways, ultimately influencing cellular function.

G-Protein Coupled Receptor (GPCR) Signaling Modulation

AT1 receptors are classic G-protein coupled receptors (GPCRs). nih.gov Their activation by agonists typically leads to the activation of Gq proteins, which in turn stimulates downstream signaling involving inositol (B14025) phosphates (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium. frontiersin.org As a partial agonist, Saralasin can modulate this GPCR signaling. wikipedia.orgamerigoscientific.com While it competitively blocks the full agonistic effects of Angiotensin II, its partial agonist nature implies it can weakly activate these G-protein-mediated pathways.

G-Protein-Independent Signaling Mechanisms (e.g., Beta-Arrestin Recruitment, Extracellular Signal-Regulated Kinases (ERK1/2) Activation)

Beyond classical G-protein signaling, GPCRs like the AT1 receptor can also signal through G-protein-independent pathways, notably those involving β-arrestins. frontiersin.orgnih.gov Upon receptor activation and phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. nih.govwikipedia.org This recruitment can lead to receptor desensitization and internalization, but also initiates a separate wave of signaling. frontiersin.orgnih.gov

β-arrestins can act as scaffolds, bringing together various signaling proteins to form a "signalosome." nih.gov This can lead to the activation of pathways such as the extracellular signal-regulated kinases (ERK1/2) cascade, which is a part of the mitogen-activated protein kinase (MAPK) pathway. frontiersin.org The activation of ERK1/2 via the β-arrestin pathway can be independent of G-protein activation. frontiersin.org In the context of the AT1 receptor, Angiotensin II can stimulate vascular smooth muscle cell proliferation through the activation of ERK1/2, a process in which β-arrestin2 is implicated. mdpi.com While direct studies on Saralasin's specific role in β-arrestin recruitment are less detailed, its interaction with the AT1 receptor suggests it can influence these G-protein-independent signaling events.

Influence on Intracellular Calcium and Second Messengers

A primary consequence of AT1 receptor activation is the mobilization of intracellular calcium. nih.gov This is a direct result of the Gq protein-mediated pathway, which leads to the production of the second messenger inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. frontiersin.org

Studies have demonstrated that Angiotensin II elicits a robust increase in intracellular calcium in various cell types, a response that is sensitive to AT1 receptor blockers. nih.gov This rise in intracellular calcium can, in turn, activate other signaling molecules and cellular processes. nih.gov For instance, in carotid body type II cells, the Angiotensin II-induced increase in intracellular Ca2+ leads to the activation of pannexin-1 channels. nih.gov Given Saralasin's partial agonism at the AT1 receptor, it has the capacity to induce a smaller, yet significant, release of intracellular calcium compared to the full agonist Angiotensin II.

Dynamics of Receptor Desensitization and Internalization Induced by Angiotensin II, 1-sar-5-ile-8-ala-

The interaction of Angiotensin II, 1-sar-5-ile-8-ala-, a compound also known as Saralasin, with the angiotensin II type 1 (AT1) receptor initiates a complex series of events that modulate receptor sensitivity and availability at the cell surface. As a competitive antagonist with partial agonistic properties, its effects on receptor desensitization and internalization are distinct from those of the endogenous agonist, Angiotensin II (Ang II). wikipedia.org The process of receptor regulation is critical for preventing overstimulation and maintaining cellular homeostasis. nih.govnih.gov

Upon agonist binding, G protein-coupled receptors (GPCRs) like the AT1 receptor undergo a rapid process of desensitization, which attenuates the signaling response despite the continued presence of the ligand. nih.govnih.gov This is typically followed by internalization, where the receptor is removed from the plasma membrane into the cell's interior. These processes are fundamentally controlled by two key events: receptor phosphorylation and the subsequent recruitment of β-arrestin proteins. nih.govnih.gov

Research using Ang II analogs that are structurally similar to Angiotensin II, 1-sar-5-ile-8-ala- provides significant insight into its mechanism of action. For instance, the analog [Sar¹,Ile⁴,Ile⁸]Ang II has been instrumental in demonstrating that it is possible to uncouple G protein activation from β-arrestin recruitment. nih.govnih.gov This analog binds to the AT1 receptor but fails to activate the classical Gq/11 protein signaling pathway, which is responsible for the primary vasoconstrictive effects of Ang II. nih.govnih.gov However, it effectively promotes receptor phosphorylation and the recruitment of β-arrestin 2. nih.govnih.gov The recruitment of β-arrestin not only physically blocks further G protein coupling, leading to desensitization, but also acts as a scaffold to initiate receptor internalization into endocytic vesicles. nih.govnih.gov

Studies have demonstrated that [Sar¹,Ile⁴,Ile⁸]Ang II can induce the translocation of β-arrestin 2-GFP to endocytic vesicles in cells expressing wild-type AT1A receptors, confirming that it promotes receptor internalization. nih.gov This characteristic of promoting β-arrestin-dependent functions without G protein signaling has led to the classification of such ligands as "biased agonists." nih.gov These agonists selectively activate certain downstream pathways over others. The structural modifications in Angiotensin II, 1-sar-5-ile-8-ala-—specifically sarcosine at position 1 and alanine at position 8—are critical for this biased activity, conferring resistance to aminopeptidases and altering the interaction with the receptor's activation domain. wikipedia.orgnih.gov

The internalization of the AT1 receptor induced by such analogs can have further signaling consequences. For example, arrestin-dependent co-internalization of AT1 receptor-bradykinin B2 receptor heterodimers has been observed following treatment with [Sar¹,Ile⁴,Ile⁸]-AngII, leading to a negative regulation of B2 receptor signaling. wustl.edu This highlights that the internalization process is not merely a mechanism for signal termination but can also be a platform for initiating distinct signaling events.

The table below summarizes the differential effects of the native ligand, Angiotensin II, and its analog, Angiotensin II, 1-sar-5-ile-8-ala-, on the AT1 receptor, based on data from analogous compounds.

| Signaling/Regulatory Event | Angiotensin II (Native Agonist) | Angiotensin II, 1-sar-5-ile-8-ala- (Partial Agonist/Antagonist) |

|---|---|---|

| Gq/11 Protein Activation | Strong Activation | No or Very Weak Activation |

| Inositol Phosphate Signaling | Stimulated | Antagonized |

| Receptor Phosphorylation | Induced | Induced |

| β-Arrestin Recruitment | Induced | Induced |

| Receptor Internalization | Induced | Induced |

Investigational Pharmacological Applications of Angiotensin Ii, 1 Sar 5 Ile 8 Ala in Preclinical Models

In Vitro and Ex Vivo System Characterization

The in vitro and ex vivo applications of Angiotensin II, 1-sar-5-ile-8-ala- have been crucial in characterizing the function of Angiotensin II receptors and their downstream effects in various tissues.

In the context of vascular smooth muscle contraction assays, Angiotensin II, 1-sar-5-ile-8-ala-, also known as Saralasin, has been utilized to investigate the contractile responses mediated by Angiotensin II. These assays, often conducted in organ baths, measure the tension generated by isolated blood vessel segments in response to vasoactive substances. nih.gov Saralasin acts as a competitive antagonist at Angiotensin II type 1 (AT1) receptors on vascular smooth muscle cells, thereby inhibiting the vasoconstriction induced by Angiotensin II. researchgate.net The interaction of Angiotensin II with its AT1 receptor in isolated tissues like the aorta and portal vein typically results in a contractile response. nih.gov

Studies have shown that Saralasin can induce negative cooperativity at the AT1 receptor, which is indicative of inverse agonism. nih.gov Furthermore, radiolabeled versions of Saralasin, such as 125I-[Sar1,Ile8] Ang II, have been employed as radioligands in binding assays to characterize AT1 receptors on vascular smooth muscle cells derived from rat thoracic aorta. mdpi.com

Table 1: Effects of Angiotensin II, 1-sar-5-ile-8-ala- in Vascular Smooth Muscle Assays

| Assay Type | Tissue/Cell Type | Key Finding | Reference |

|---|---|---|---|

| Contraction Assay | Isolated Aorta, Portal Vein | Characterizes contractile response to Angiotensin II. | nih.gov |

| Receptor Binding Assay | Rat Thoracic Aorta Smooth Muscle Cells | Used as a radioligand (125I-[Sar1,Ile8] Ang II) to study AT1 receptors. | mdpi.com |

The effects of Angiotensin II, 1-sar-5-ile-8-ala- have been examined in various isolated and perfused organ systems to understand the local roles of the renin-angiotensin system.

In studies using in vitro perfused rat ovaries, Saralasin was shown to significantly inhibit the ovulation rate. nih.gov This inhibition was associated with a reduction in the levels of prostaglandin (B15479496) E2 and 6-keto-prostaglandin F1α, suggesting that Angiotensin II plays a crucial role in ovulation through a mechanism involving ovarian prostaglandin synthesis. nih.gov

In the context of the kidney, an attempt was made to use Saralasin to prevent renal failure in ischemic transplanted canine kidneys. nih.gov In this ex vivo model, kidneys were subjected to warm ischemia and then perfused with Saralasin for 24 hours before reimplantation. nih.gov However, the study found no significant protective effect of Saralasin compared to controls, suggesting that factors other than renin-mediated vasoconstriction may be involved in the pathophysiology of this type of acute renal failure. nih.gov

The responsiveness of the uterus to Angiotensin II has also been characterized, with Saralasin being used as a tool to dissect these responses. nih.gov The avidity of Angiotensin II receptors has been shown to differ across tissues, including the uterus. nih.gov

Table 2: Effects of Angiotensin II, 1-sar-5-ile-8-ala- in Isolated and Perfused Organs

| Organ | Model | Key Finding | Reference |

|---|---|---|---|

| Ovary | In vitro perfused rat ovary | Significantly inhibited ovulation rate and reduced prostaglandin levels. | nih.gov |

| Kidney | Ex vivo perfused ischemic canine kidney | Did not show a protective effect against acute renal failure. | nih.gov |

The renin-angiotensin system is implicated in cellular growth and proliferation, processes that contribute to tissue remodeling and fibrosis. In response to chronic tissue injury, fibroblasts can proliferate and differentiate into myofibroblasts, the primary cells responsible for depositing extracellular matrix proteins. nih.gov Studies have shown that Angiotensin II can stimulate this process. nih.gov While direct studies on the effect of Saralasin on fibroblast proliferation are limited in the provided results, research on angiotensin receptor blockers (ARBs) indicates that blocking the AT1 receptor can abolish the increased collagen production by fibroblasts from fibrotic lungs. nih.gov

In the context of pericytes, which are mural cells that provide structural support to blood vessels, their dysfunction is associated with pathological conditions like pulmonary arterial hypertension (PAH). nih.gov In PAH, pericytes exhibit higher rates of proliferation and contractility. nih.gov While specific studies using Saralasin on pericyte proliferation were not detailed in the search results, the general principle of blocking angiotensin signaling suggests a potential role in modulating the behavior of these cells.

Angiotensin II is a primary regulator of aldosterone (B195564) synthesis in the adrenal glands. astrazeneca.comyoutube.comyoutube.com The effects of Angiotensin II, 1-sar-5-ile-8-ala- on this process have been investigated using isolated adrenal cell suspensions.

In a study using isolated human adrenal glomerulosa cells, Saralasin was shown to be a potent antagonist of Angiotensin II-stimulated steroidogenesis. nih.gov It caused a complete blockade of the increase in 18-hydroxy-11-deoxycorticosterone (B104428) and aldosterone production that is normally elicited by Angiotensin II. nih.gov Furthermore, Saralasin also led to a decrease in the basal levels of these steroids, indicating that it can inhibit steroidogenesis stimulated by endogenous Angiotensin II within the cell preparation. nih.gov

Table 3: Modulation of Aldosterone Biosynthesis by Angiotensin II, 1-sar-5-ile-8-ala-

| Cell Type | Stimulus | Effect of Angiotensin II, 1-sar-5-ile-8-ala- | Key Finding | Reference |

|---|---|---|---|---|

| Human Adrenal Glomerulosa Cells | Exogenous Angiotensin II | Complete blockade of stimulated steroidogenesis. | Inhibits Angiotensin II-induced production of aldosterone and 18-hydroxy-11-deoxycorticosterone. | nih.gov |

In Vivo Animal Models of Physiological Regulation and Pathophysiology

In vivo studies have been essential for understanding how the renin-angiotensin system, and by extension the effects of its blockade by Saralasin, influences systemic physiological parameters.

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, blood volume, and electrolyte balance. youtube.comnih.govkhanacademy.orgyoutube.comyoutube.comyoutube.com In normotensive states, this system is in a state of homeostasis. Angiotensin II, 1-sar-5-ile-8-ala- has been used as a pharmacological probe to assess the state of the RAAS in both normotensive and hypertensive subjects. nih.gov

By competitively antagonizing the effects of endogenous Angiotensin II, Saralasin can unmask the reliance of blood pressure and aldosterone secretion on the RAAS. In normotensive individuals with normal renin levels, the administration of Saralasin can lead to a decrease in aldosterone levels. nih.gov This response helps to confirm the role of Angiotensin II in maintaining basal aldosterone secretion. The vascular responses to Saralasin in normotensive subjects provide a baseline against which to compare the responses in pathological states, thereby helping to elucidate alterations in the renin-angiotensin system's control of adrenal and vascular function. nih.gov

Models of Experimental Hypertension (e.g., Two-Kidney, One-Clip Renal Hypertension, Spontaneously Hypertensive Rats)

Saralasin has been extensively studied in various animal models of hypertension to understand the role of angiotensin II in the initiation and maintenance of high blood pressure.

In the two-kidney, one-clip (2K1C) Goldblatt hypertensive rat model , which mimics renovascular hypertension, the administration of Saralasin has demonstrated the critical role of angiotensin II. In these rats, intravenous infusion of Saralasin led to a significant reduction in mean arterial blood pressure. nih.gov This effect is attributed to the blockade of angiotensin II receptors, leading to vasodilation and a decrease in total peripheral resistance. nih.gov Interestingly, the response to Saralasin can differ based on the phase of hypertension. In early-phase (1-3 weeks) 2K1C hypertensive rats, both intravenous and intracerebroventricular (IVT) injections of Saralasin decreased mean arterial pressure. nih.govnih.gov However, in the chronic phase (greater than 4 months), intravenous Saralasin had no significant effect on blood pressure, suggesting a diminished role of circulating angiotensin II in maintaining hypertension at this stage. nih.gov

Spontaneously hypertensive rats (SHR) , a genetic model of essential hypertension, have also been a key model for Saralasin research. wikipedia.org In SHRs, intravenous Saralasin administration has been shown to increase mean arterial pressure, while intracerebroventricular injection decreased it. nih.gov This suggests a complex interplay between peripheral and central angiotensin II systems in blood pressure regulation in this model. nih.gov The depressor effect of central Saralasin administration persists even after nephrectomy, supporting the existence of a local, brain-specific renin-angiotensin system. nih.gov Furthermore, studies have indicated that ventilation is greater in conscious SHRs compared to their normotensive Wistar-Kyoto (WKY) counterparts, and intravenous Saralasin infusion depresses respiration in SHRs but not in WKY rats. physiology.org

In fetal lambs with experimentally induced hypertension via chronic suprarenal aortic blood flow reduction, Saralasin's effectiveness in reversing hypertension was time-dependent. nih.gov While it could normalize blood pressure shortly after the induction of hypertension, its efficacy diminished significantly after one day and was unable to cause a significant reduction after three or more days, pointing to the involvement of other mechanisms in the chronic maintenance of fetal hypertension. nih.gov

| Hypertension Model | Route of Administration | Effect of Saralasin on Mean Arterial Pressure | Key Findings |

| Two-Kidney, One-Clip (2K1C) Rat | Intravenous | Decrease nih.gov | Demonstrates the role of angiotensin II in renovascular hypertension. nih.gov |

| Two-Kidney, One-Clip (2K1C) Rat (Early Phase) | Intravenous & Intracerebroventricular | Decrease nih.govnih.gov | Highlights the early dependence on both peripheral and central angiotensin II. nih.govnih.gov |

| Two-Kidney, One-Clip (2K1C) Rat (Chronic Phase) | Intravenous | No significant effect nih.gov | Suggests a shift away from angiotensin II-dependency in chronic renovascular hypertension. nih.gov |

| Spontaneously Hypertensive Rat (SHR) | Intravenous | Increase nih.gov | Reveals a pressor response to peripheral angiotensin II blockade. nih.gov |

| Spontaneously Hypertensive Rat (SHR) | Intracerebroventricular | Decrease nih.gov | Supports the role of a central angiotensin II system in blood pressure control. nih.gov |

| Fetal Lamb with Induced Hypertension | Intravenous | Time-dependent decrease nih.gov | Indicates a diminishing role of the renin-angiotensin system in chronic fetal hypertension. nih.gov |

Renal Function and Glomerular Hemodynamics in Animal Models (e.g., Microcirculation, Acute Renal Failure)

Saralasin has been instrumental in clarifying the role of angiotensin II in regulating renal hemodynamics and its involvement in acute renal failure.

In the context of acute renal failure (ARF) , the effects of Saralasin appear to be model-dependent. In a rat model of myohemoglobinuric ARF induced by glycerol (B35011) injection, Saralasin administration did not alter arterial blood pressure, renal blood flow, or glomerular filtration rate (GFR). nih.gov However, in a model of ischemic ARF in rats, prophylactic administration of Saralasin before the ischemic event worsened renal function, leading to a premature increase in plasma urea (B33335) and reduced survival time. nih.gov Post-ischemic administration in transplanted dog kidneys also failed to improve renal function. nih.gov These results highlight the complex and potentially detrimental role of angiotensin II blockade in certain settings of acute kidney injury.

In dehydrated conscious sheep, Saralasin infusion led to a fall in renal vascular resistance but also significant reductions in GFR, filtration fraction, and sodium and potassium excretion, indicating a multifaceted role of angiotensin II in maintaining renal function under conditions of dehydration. capes.gov.br

| Animal Model/Condition | Key Findings with Saralasin |

| Hydronephrotic Rat Kidney (Microcirculation) | Increased preglomerular and postglomerular vessel diameters, leading to increased glomerular blood flow. nih.gov |

| Glycerol-Induced Acute Renal Failure (Rat) | No significant change in arterial blood pressure, renal blood flow, or GFR. nih.gov |

| Ischemic Acute Renal Failure (Rat) | Prophylactic administration worsened renal function and survival. nih.gov |

| Transplanted Dog Kidney (Post-Ischemic) | No substantial effect on renal function. nih.gov |

| Dehydrated Conscious Sheep | Decreased renal vascular resistance, GFR, and electrolyte excretion. capes.gov.br |

Cardiovascular System Modulation in Animal Models (e.g., Arterial Compliance, Cardiac Hypertrophy, Central Cardiovascular Control)

Saralasin's effects on the cardiovascular system extend beyond simple blood pressure reduction, influencing arterial properties and cardiac remodeling.

Studies on arterial compliance in normotensive and hypertensive rats have utilized Saralasin to investigate the role of angiotensin II and the endothelium. nih.gov These studies have helped to delineate the contribution of angiotensin II to the mechanical properties of arteries.

Regarding cardiac hypertrophy , a key pathological feature of chronic hypertension, Saralasin has been used to probe the direct effects of angiotensin II. frontiersin.org While angiotensin II is known to promote cardiac hypertrophy, research using antagonists like Saralasin helps to separate the pressure-dependent effects from the direct cellular growth-promoting actions of angiotensin II on cardiomyocytes. nih.govmdpi.com The renin-angiotensin system is implicated in the pathogenesis of hypertension in spontaneously hypertensive rats (SHR), which develop cardiac hypertrophy. ahajournals.org

In terms of central cardiovascular control , intracerebroventricular administration of Saralasin in hypertensive rats has provided evidence for a central pressor effect of angiotensin II. nih.gov The differential responses to central versus peripheral Saralasin administration in models like the SHR underscore the importance of the brain's renin-angiotensin system in cardiovascular regulation. nih.gov

Central Nervous System Effects and Neuro-Physiological Responses in Animal Models (e.g., Brain Angiotensin Receptors, Respiratory Regulation, Fetal Swallowing)

The influence of angiotensin II within the central nervous system (CNS) has been a significant area of investigation, with Saralasin serving as a critical pharmacological tool.

Studies involving the infusion of Saralasin have shown that it can modify the concentration of norepinephrine (B1679862) in specific brain regions. In male Wistar rats, Saralasin infusion led to an increase in norepinephrine content in the hypothalamus, suggesting that angiotensin II receptors in this area, similar to those in peripheral blood vessels, are involved in modulating neurotransmitter levels. nih.gov

In the realm of respiratory regulation , intracerebroventricular administration of Saralasin in freely moving Wistar rats was found to reduce both the respiratory rate and the variability of tidal volume. nih.gov This suggests that angiotensin II in the brain plays a role in regulating not just the rate but also the pattern of breathing. nih.gov In spontaneously hypertensive rats, which exhibit increased ventilation, intravenous Saralasin depressed respiration, further supporting a role for angiotensin II in respiratory control, potentially via circumventricular organs that lack a blood-brain barrier. physiology.org

In fetal sheep , blockade of central angiotensin II receptors with Saralasin significantly reduced spontaneous fetal swallowing. nih.gov This finding is noteworthy given that fetal plasma angiotensin II levels are considerably higher than in adults. nih.gov The study suggests that the high rate of spontaneous fetal swallowing may be partly dependent on central angiotensin II activity. nih.gov

Investigational Role in Other Organ Systems (e.g., Pancreatitis Models, Reproductive Physiology, Pituitary Function)

The investigational use of Saralasin has extended to organ systems beyond the cardiovascular and renal systems, revealing the widespread influence of the renin-angiotensin system.

In models of acute pancreatitis induced by cerulein in rats, Saralasin has been shown to attenuate oxidative stress and tissue injury. This suggests a role for the renin-angiotensin system in the inflammatory processes associated with pancreatitis.

While specific preclinical studies on the direct effects of Saralasin on reproductive physiology and pituitary function are less extensively documented in the provided context, the known presence and actions of the renin-angiotensin system in these areas suggest that Saralasin could be a valuable tool for future investigations into conditions such as ovarian and testicular function, and the regulation of pituitary hormone secretion.

Functional Agonism and Antagonism in Model Systems

Characterization of Dual Activity (Partial Agonism vs. Antagonism) in Diverse Research Contexts

Saralasin is characterized as a competitive angiotensin II receptor antagonist with partial agonistic activity. wikipedia.orgacetherapeutics.com This dual nature is a critical aspect of its pharmacological profile and has been observed in various research contexts.

The partial agonism of Saralasin means that while it blocks the effects of the more potent, endogenous angiotensin II, it can also exert a smaller, intrinsic stimulatory effect on the angiotensin II receptor. wikipedia.org This agonist activity can be particularly evident in situations where endogenous angiotensin II levels are low. For instance, in hypertensive patients with low renin levels, Saralasin can produce a pressor (blood pressure-increasing) response, reflecting its partial agonist properties. nih.gov

Recent research has added another layer of complexity to Saralasin's mechanism of action, suggesting that it can also act as an agonist at the angiotensin II type 2 (AT2) receptor. nih.gov This finding implies that some of the observed effects of Saralasin, previously attributed solely to AT1 receptor blockade or partial agonism, might be mediated by the stimulation of AT2 receptors, which often have effects that counterbalance those of AT1 receptors. nih.gov This dual activity across different receptor subtypes complicates the interpretation of studies using Saralasin but also opens new avenues for understanding the nuanced roles of the different components of the renin-angiotensin system.

The characterization of Saralasin's dual activity has been crucial for interpreting experimental results. For example, its partial agonist effect at the AT1 receptor can lead to an underestimation of the role of renin in hypertension when a depressor response is not observed. nih.gov The context of the experimental system, including the prevailing levels of endogenous angiotensin II and the specific receptor subtypes present in the tissue of interest, is therefore paramount in understanding the functional consequences of Saralasin administration.

Context-Dependent Effects on Biological Responses (e.g., Sodium Balance, Concurrent Vasodilator Agents)

The pharmacological effects of the angiotensin II analog, Angiotensin II, 1-sar-5-ile-8-ala-, also known as Saralasin, are not fixed but are significantly influenced by the physiological and pharmacological context in which it is administered. Preclinical and clinical research has demonstrated that its activity as an angiotensin II receptor antagonist with partial agonist properties can lead to varied, and sometimes opposing, biological responses. wikipedia.orgmedchemexpress.cn These context-dependent effects are particularly evident when considering the subject's sodium balance and the simultaneous use of other vasoactive drugs.

Influence of Sodium Balance

The status of the renin-angiotensin system (RAS), which is intrinsically linked to the body's sodium balance, is a primary determinant of the response to Saralasin. youtube.comyoutube.com In states of sodium depletion, the RAS is typically highly activated, leading to elevated levels of endogenous angiotensin II to maintain blood pressure. Conversely, in sodium-replete or loaded states, the RAS is suppressed.

Research in preclinical models and hypertensive patients has consistently shown that Saralasin's effect is contingent on this sodium-regulated RAS activity:

Sodium-Depleted State: In conscious, sodium-depleted rats, Saralasin administration leads to a significant, dose-related increase in plasma renin concentration (PRC) and causes hypotension. nih.gov This hypotensive response occurs because the blockade of angiotensin II receptors by Saralasin removes the critical vasoconstrictive support provided by the highly active RAS. nih.govnih.gov Studies found Saralasin to be approximately 300 times more active in inducing renin release in sodium-depleted rats compared to normal rats. nih.gov

Sodium-Replete (Normal) and Sodium-Loaded States: In contrast, when administered to subjects with normal or high sodium intake, Saralasin has minimal to no effect on blood pressure. nih.govnih.gov In some cases, a mild pressor (agonistic) response has been observed. nih.gov In sodium-loaded rats, Saralasin failed to alter plasma renin concentration, indicating that when the endogenous angiotensin II levels are low, the antagonistic effects of the compound are not apparent. nih.gov Similarly, in sodium-replete hypertensive patients, Saralasin did not change intra-arterial pressure. nih.gov

These findings underscore that the hypotensive efficacy of Saralasin is directly correlated with the baseline level of plasma renin activity, which is itself a function of sodium balance. nih.gov

Table 1: Effect of Saralasin on Biological Parameters Based on Sodium Status

| Sodium Status | Baseline Renin-Angiotensin System (RAS) Activity | Effect of Saralasin on Blood Pressure | Effect of Saralasin on Plasma Renin Concentration (PRC) | Reference(s) |

| Depleted | High | Hypotension | Marked, dose-related increase | nih.gov, nih.gov, nih.gov |

| Normal (Replete) | Normal | No significant change or mild pressor effect | Modest increase | nih.gov, nih.gov, nih.gov |

| Loaded | Low / Suppressed | No effect | No effect | nih.gov |

Interaction with Concurrent Vasodilator Agents

The biological response to Saralasin is also modified by the concurrent administration of other drugs, particularly direct-acting vasodilators. Vasodilator therapy can induce a compensatory activation of the RAS to counteract the drop in blood pressure. This iatrogenic renin-dependency makes the vasculature highly sensitive to the effects of angiotensin II blockade.

Preclinical studies have elucidated this interaction:

In normal rats, Saralasin was found to potentiate the renin release, hypotension, and tachycardia induced by the vasodilator phentolamine. nih.gov

A study in hypertensive subjects treated with the potent vasodilator minoxidil (B1677147) demonstrated that angiotensin II can become the primary determinant of blood pressure. nih.gov When the beta-blocker propranolol (B1214883) (which suppresses renin release) was withdrawn in these patients, their plasma renin activity became elevated, and subsequent administration of Saralasin caused significant hypotension. nih.gov This hypotensive response to Saralasin was diminished when propranolol was reintroduced, linking the effect directly to the suppression of renin release. nih.gov

These findings indicate that Saralasin's effects are amplified in the presence of vasodilators that stimulate a reactive increase in renin and angiotensin II. The vasodilator creates a state of renin-dependency, which is then unmasked by the antagonistic action of Saralasin.

Table 2: Influence of Concurrent Vasodilator Agents on Saralasin Response

| Concurrent Agent | Preclinical Model/Subject | Observed Interaction with Saralasin | Underlying Mechanism | Reference(s) |

| Phentolamine | Normal rats | Potentiation of phentolamine-induced renin release and hypotension. | Additive effect on blood pressure reduction and sympathetic activation. | nih.gov |

| Minoxidil | Hypertensive human subjects | Saralasin caused significant hypotension, an effect that was blocked by the co-administration of propranolol. | Minoxidil-induced vasodilation leads to compensatory RAS activation; Saralasin blocks this compensatory mechanism, causing a sharp drop in blood pressure. | nih.gov |

| Hydralazine (B1673433) | Sodium-depleted rats | An equipotent hypotensive dose of hydralazine caused a much smaller increase in PRC (3.5-fold) compared to Saralasin (42-fold). | Demonstrates Saralasin has a selective effect on renin release beyond what is caused by its hypotensive action alone. | nih.gov |

Research Methodologies and Analytical Approaches for Angiotensin Ii, 1 Sar 5 Ile 8 Ala

Peptide Synthesis Strategies for Angiotensin II Analogs in Research

The synthesis of Angiotensin II analogs, including 1-sar-5-ile-8-ala-Angiotensin II, is primarily achieved through solid-phase peptide synthesis (SPPS). This method, pioneered by Merrifield, allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. This approach facilitates the purification process at each step by simply washing the resin.

Key modifications, such as the substitution of sarcosine (B1681465) at position 1, are introduced to enhance the peptide's resistance to degradation by aminopeptidases. nih.gov The incorporation of different amino acids at various positions, such as isoleucine at position 5 and alanine (B10760859) at position 8, is performed to investigate structure-activity relationships, including pressor activity and duration of action. nih.govnih.gov Following the completion of the peptide chain, it is cleaved from the resin and purified using techniques like partition chromatography, cation-exchange chromatography, and high-pressure liquid chromatography (HPLC) to ensure a high degree of purity for subsequent biological assays. nih.gov

Radioligand Binding Assays for Receptor Characterization in Experimental Settings

Radioligand binding assays are fundamental in characterizing the interaction of Angiotensin II, 1-sar-5-ile-8-ala- with angiotensin receptors. These assays typically utilize a radioactively labeled form of an angiotensin analog, often with iodine-125 (B85253) (¹²⁵I), to quantify the binding to receptors in various tissue preparations or cell cultures.

In these experimental setups, membranes from tissues known to express angiotensin receptors, such as the liver, adrenal glands, and kidneys, are incubated with the radiolabeled ligand. nih.govnih.govnih.gov The specificity of binding is determined by performing competition assays where a non-labeled ligand, such as Angiotensin II, 1-sar-5-ile-8-ala-, is used to displace the radioligand from the receptor. This allows for the determination of the binding affinity (Kd) and the density of receptors (Bmax) in the tissue.

Scatchard analysis is a common method used to analyze the data from saturation binding experiments, providing a graphical representation of the binding parameters. nih.gov These assays have been instrumental in identifying and characterizing angiotensin receptor subtypes and in understanding how different analogs, including [Sar¹,Ile⁵,Ala⁸]-Angiotensin II, interact with these receptors. nih.gov For instance, studies have shown that [Sar¹,Ile⁵,Ala⁸]-Angiotensin II competes with other angiotensin analogs for binding sites, indicating its interaction with the same receptor population. nih.gov

Table 1: Representative Radioligand Binding Data for Angiotensin II Analogs

| Radioligand | Tissue/Cell Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II | Rabbit Iris + Ciliary Body | 0.186 | 22 | nih.gov |

| ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II | Rabbit Choroid | 0.092 | 68 | nih.gov |

| ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II | Rabbit Ciliary Process | 0.152 | 35 | nih.gov |

| ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II | Rabbit Retina | 0.050 | 22 | nih.gov |

| ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II | Rabbit Cornea | 0.102 | 4 | nih.gov |

| ¹²⁵I-SI Ang II | Male Rat Liver | 0.691 | 14.0 | nih.gov |

In Vitro Bioassays for Functional Activity Assessment

In vitro bioassays are essential for determining the functional consequences of receptor binding, specifically whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For Angiotensin II, 1-sar-5-ile-8-ala-, these assays often involve measuring a physiological response in isolated tissues or cells.

A classic example is the use of isolated smooth muscle preparations, such as uterine or aortic strips, from research animals like rats. nih.gov In these experiments, the tissue is placed in an organ bath containing a physiological salt solution, and the contractile response to the addition of angiotensin analogs is measured. nih.gov Studies have shown that [Sar¹,Ile⁵,Ala⁸]-Angiotensin II can inhibit the uterine contractions induced by Angiotensin II, demonstrating its antagonistic properties in this system. nih.gov However, this analog did not affect spontaneous or oxytocin-stimulated uterine contractions. nih.gov

Other in vitro assays can measure downstream signaling events following receptor activation, such as changes in intracellular calcium levels or the production of second messengers like inositol (B14025) phosphates. researchgate.net These assays provide a more detailed understanding of the cellular mechanisms through which the analog exerts its effects.

Immunological Detection and Quantification Techniques (e.g., Radioimmunoassay for Plasma Levels in Research Animals)

Radioimmunoassay (RIA) is a highly sensitive and specific technique used to quantify the levels of peptides like Angiotensin II and its analogs in biological fluids such as plasma. nih.govibl-international.com This method relies on the competition between a radiolabeled peptide and the unlabeled peptide in the sample for binding to a specific antibody.

To measure plasma levels of angiotensin peptides in research animals, blood samples are collected, and the plasma is separated. nih.gov The peptides are often extracted and partially purified from the plasma to remove interfering substances. nih.gov The extracted sample is then incubated with a known amount of the specific antibody and the radiolabeled peptide. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the unlabeled peptide in the sample.

RIA has been crucial for studying the renin-angiotensin system and for determining how levels of different angiotensin peptides change in various physiological and pathological states. nih.gov While specific RIA kits for Angiotensin II, 1-sar-5-ile-8-ala- may be developed for research purposes, commercially available kits for Angiotensin II can sometimes show cross-reactivity with its analogs, which needs to be carefully considered when interpreting the results. nih.gov

Pharmacokinetic and Pharmacodynamic Studies in Research Animals (e.g., Half-Life, Receptor Occupancy)

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in research animals are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its physiological effects in vivo.

For Angiotensin II, 1-sar-5-ile-8-ala-, pharmacokinetic studies would involve administering the compound to animals (e.g., rats, dogs) and then measuring its concentration in plasma and various tissues over time. nih.govnih.gov This allows for the determination of key parameters such as its half-life, volume of distribution, and clearance. The half-life of Angiotensin II in circulation is very short, around 30 seconds, while in tissue it can be much longer, ranging from 15 to 30 minutes. wikipedia.orgahajournals.org The substitution of sarcosine at the first position, as in [Sar¹,Ala⁸]-Angiotensin II, has been shown to significantly increase the half-life to approximately 6.4 minutes in rats, likely by inhibiting its breakdown. nih.govnih.gov

Pharmacodynamic studies investigate the physiological and biochemical effects of the compound. For angiotensin analogs, this often involves measuring changes in blood pressure. nih.govnih.gov Receptor occupancy studies, which can be performed in vivo using radiolabeled ligands, help to correlate the concentration of the drug at the receptor site with its observed pharmacological effect. nih.gov These studies are essential for establishing a dose-response relationship and for understanding the duration of action of the compound.

Table 2: Half-Life of Angiotensin Analogs in Rats

| Compound | Half-Life | Reference |

| Angiotensin II | 16 ± 1 sec | nih.govnih.gov |

| Angiotensin III | 14 ± 1 sec | nih.gov |

| Angiotensin II-amide | 15 ± 1 sec | nih.gov |

| [Sar¹,Ala⁸]-Angiotensin II | 6.4 ± 0.6 min | nih.govnih.gov |

| Renin | 3.0 ± 0.4 min | nih.gov |

Comparative Research and Future Directions in Angiotensin Ii, 1 Sar 5 Ile 8 Ala Research

Role as a Preclinical Diagnostic Probe for Renin-Angiotensin System Activity

Prior to the widespread availability of non-peptidic antagonists, Saralasin served as a valuable in vivo diagnostic tool to assess the activity of the renin-angiotensin system. nih.govnih.gov The "Saralasin test" involved administering the peptide and observing the subsequent blood pressure response.

A depressor response to Saralasin was indicative of renin-dependent hypertension, as the blockade of Angiotensin II's effects would lead to a drop in blood pressure. nih.govnih.gov This was particularly useful in identifying renovascular hypertension, a condition often characterized by high renin levels. nih.govscilit.com In some cases, the Saralasin test could identify renin-mediated hypertension even when peripheral renin levels were not elevated. nih.govnih.gov

Despite its limitations in a clinical diagnostic setting, Saralasin remains a useful tool in preclinical research for probing the function of the RAS in various physiological and pathophysiological models. nih.gov

Advanced Research on Biased Agonism and Receptor Conformations

Recent research has delved into the nuanced mechanisms of Angiotensin II receptor activation, particularly the concept of biased agonism and the resulting receptor conformations. Biased agonism refers to the ability of a ligand to selectively activate certain downstream signaling pathways over others.

Saralasin, along with Sarilesin, is now understood to be an inverse agonist at the AT1 receptor. mdpi.com This means that it not only blocks the action of the natural agonist, Angiotensin II, but also reduces the basal activity of the receptor. This inverse agonism is linked to the desensitization of the receptor. mdpi.com

The structural basis for this is rooted in the C-terminal residue. The replacement of Phenylalanine at position 8 with Alanine (B10760859) in Saralasin is critical for this effect. mdpi.com Cryo-electron microscopy studies have provided insights into how different ligands stabilize distinct receptor conformations. For example, the binding of the balanced agonist Sar¹-AngII to the AT1R in complex with the Gq protein reveals a specific conformation stabilized by the Gq coupling. embopress.org

Furthermore, research has highlighted the role of Saralasin as an agonist at the AT2 receptor. nih.govmdpi.com Studies have shown that Saralasin can induce neurite outgrowth in a manner similar to Angiotensin II, an effect that is mediated by the AT2 receptor. nih.gov This finding suggests that some of the biological effects observed with Saralasin may be due to its stimulation of the AT2 receptor, not just its blockade of the AT1 receptor. nih.gov

The study of biased agonists has led to the development of new compounds, such as TRV027 (Sarcosine¹, D-Alanine⁸-Angiotensin II), which are designed to selectively activate β-arrestin signaling pathways while antagonizing G protein-mediated pathways. nih.govresearchgate.net While Saralasin itself is not a classic biased agonist in this modern sense, the investigation of its complex pharmacology has contributed to the foundational understanding that has enabled the design of these more selective molecules.

Unresolved Questions and Future Research Trajectories in Angiotensin II, 1-sar-5-ile-8-ala- Investigations

Despite decades of research, several questions regarding Saralasin remain. A deeper understanding of its dual activity at AT1 and AT2 receptors is still needed. The full implications of its AT2 receptor agonism, particularly in different tissues and pathological conditions, are not completely elucidated.

Future research will likely focus on several key areas:

Dissecting the Signaling Pathways: Further investigation is needed to fully characterize the downstream signaling cascades activated by Saralasin through both the AT1 and AT2 receptors. This includes understanding how its partial agonism at AT1R and full agonism at AT2R translate into specific cellular responses.

Therapeutic Potential of Biased Ligands: While Saralasin itself may not be a candidate for new therapeutic applications, the principles learned from its study are crucial for the development of next-generation biased agonists targeting the Angiotensin II receptors. mdpi.com Fine-tuning the balance between G protein and β-arrestin signaling holds promise for treating cardiovascular diseases with greater efficacy and fewer side effects. nih.gov

Structural and Conformational Dynamics: Advanced techniques like cryo-electron microscopy and sophisticated biosensors will continue to be employed to visualize the precise conformational changes induced by Saralasin and other ligands at the receptor level. embopress.orgnih.gov This will provide a more detailed map of the structure-function relationship and aid in the rational design of new drugs.

Q & A

Q. How do researchers address ethical and reproducibility challenges in Angiotensin II analog studies?

- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo). For animal studies, obtain ethics approval documenting humane endpoints and sample size justification. Use blinded analysis and pre-registered protocols (e.g., on Open Science Framework) to minimize bias. Disclose all conflicts of interest and funding sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.